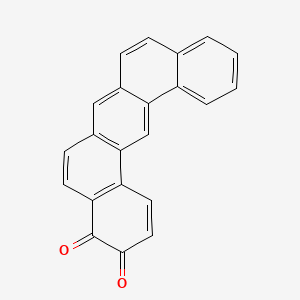

Dibenz(a,j)anthracene-3,4-dione

Description

Dibenz(a,j)anthracene-3,4-dione is an ortho-quinone derivative of the polycyclic aromatic hydrocarbon (PAH) dibenz(a,j)anthracene. These enzymes catalyze the conversion of PAH dihydrodiols to reactive ortho-quinones, which can undergo redox cycling to generate reactive oxygen species (ROS), contributing to oxidative DNA damage and carcinogenesis .

Key characteristics inferred from related compounds:

- Structure: A fused aromatic system with two ketone groups at the 3,4-positions.

- Reactivity: Likely participates in Michael addition reactions with cellular thiols (e.g., glutathione, cysteine) due to its electrophilic quinone moiety .

- Biological Role: Potential involvement in PAH-induced carcinogenesis via ROS generation rather than direct DNA adduct formation .

Properties

CAS No. |

114326-31-7 |

|---|---|

Molecular Formula |

C22H12O2 |

Molecular Weight |

308.3 g/mol |

IUPAC Name |

pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,10,13,15,17,19,21-decaene-7,8-dione |

InChI |

InChI=1S/C22H12O2/c23-21-10-9-17-18(22(21)24)8-7-15-11-14-6-5-13-3-1-2-4-16(13)19(14)12-20(15)17/h1-12H |

InChI Key |

NAAFVUYEKRQGOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)C(=O)C(=O)C=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenz(a,j)anthracene-3,4-dione typically involves sequential C−H olefination, cycloaddition, and decarboxylative aromatization . In the key step for constructing the dibenz(a,j)anthracene skeleton, bis-C−H olefination products, 1,3-dienes, are utilized as substrates for [4 + 2] cycloaddition with benzyne .

Industrial Production Methods

Industrial production methods for this compound are less common and often rely on the cyclization of corresponding lactone derivatives followed by sequential modifications . High-temperature cooking processes, such as grilling, broiling, roasting, and baking, can also produce this compound .

Chemical Reactions Analysis

Types of Reactions

Dibenz(a,j)anthracene-3,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include oxides, dihydrodiols, and diol epoxides . These products are significant due to their potential interactions with DNA, leading to mutations .

Scientific Research Applications

Dibenz(a,j)anthracene-3,4-dione has several scientific research applications:

Mechanism of Action

The mechanism by which dibenz(a,j)anthracene-3,4-dione exerts its effects involves its metabolic conversion to oxides and dihydrodiols, followed by oxidation to diol epoxides . These diol epoxides react with DNA, inducing mutations that can lead to cancer . This mechanism is common among PAHs and is a significant area of study in understanding their carcinogenic properties .

Comparison with Similar Compounds

Chemical and Structural Properties

*Calculated based on structural analogy.

Metabolic Activation and Enzyme Specificity

- BAQ and DMBAQ : Formed via AKR-mediated oxidation of benz[a]anthracene-3,4-diol and 7,12-dimethylbenz[a]anthracene-3,4-diol, respectively. AKR1C isoforms exhibit high catalytic efficiency (Vₘₐₓ/Kₘ) for these substrates .

- BPQ : Generated from benzo[a]pyrene-7,8-diol by AKR1C1, leading to ROS amplification via redox cycling .

- This compound : Likely derived from dibenz(a,j)anthracene-3,4-diol, though direct evidence is sparse. Its metabolic pathway may parallel that of BAQ and DMBAQ .

Cytotoxicity and Genotoxicity

*Inferred from structural analogs.

Tumorigenic Potential

- BAQ and DMBAQ : Less tumorigenic than their diol-epoxide counterparts (e.g., BADE and DMBADE), which form DNA adducts directly .

- Dibenz(a,j)anthracene-3,4-diol : Exhibits potent tumor-initiating activity in mouse skin, but its dione derivative’s role remains unclear .

- BPQ: Contributes to PAH carcinogenesis via ROS-mediated mechanisms rather than direct DNA binding .

Key Research Findings and Mechanisms

Redox Cycling and ROS Amplification

PAH diones, including BAQ and BPQ, undergo redox cycling, generating superoxide radicals and hydrogen peroxide. This process depletes cellular antioxidants (e.g., glutathione) and induces oxidative stress, damaging DNA and proteins . For example:

Contrast with Diol-Epoxide Pathways

Unlike diol-epoxides (e.g., dibenz(a,j)anthracene-3,4-diol-1,2-epoxide), which form covalent DNA adducts, diones exert carcinogenic effects indirectly via oxidative stress. For instance:

Methyl Substitution and Bioactivity

Methyl groups in bay regions (e.g., 7,12-dimethyl in DMBAQ) enhance carcinogenicity by stabilizing reactive intermediates and increasing lipophilicity, as seen in DMBAQ’s higher tumorigenicity compared to BAQ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.